(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. It is characterized by the presence of a chloro-substituted phenyl ring, a methoxymethoxy group, and a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, which is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form 4-chloro-2-(methoxymethoxy)phenol.
Formation of Methylsulfane Group: The intermediate 4-chloro-2-(methoxymethoxy)phenol is then treated with methylthiol in the presence of a catalyst like aluminum chloride to introduce the methylsulfane group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Amines, thiols
Reduction: Lithium aluminum hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Substituted phenyl derivatives
Reduction: Alcohols
Scientific Research Applications
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfane group can undergo redox reactions. These interactions and reactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid
- 4-Chloro-2-methoxybenzyl alcohol
- 4-Methoxy-2-methylphenylboronic acid
Uniqueness
(4-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethoxy group and a methylsulfane group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
4-chloro-2-(methoxymethoxy)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-11-6-12-8-5-7(10)3-4-9(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
KBWHINFLCBEJOV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Cl)SC |
Origin of Product |
United States |
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